molecular formula C20H11NO2 B013856 N-(1-Pyrenyl)maleimide CAS No. 42189-56-0

N-(1-Pyrenyl)maleimide

Cat. No.: B013856
CAS No.: 42189-56-0
M. Wt: 297.3 g/mol
InChI Key: NPTUGEKDRBZJRE-UHFFFAOYSA-N
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Description

N-(1-Pyrenyl)maleimide, also known as this compound, is a useful research compound. Its molecular formula is C20H11NO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Study of Microsomal Glutathione S-transferase

    It is used as a probe to understand the supramolecular structure of microsomal glutathione S-transferase (Piemonte et al., 1993).

  • Leukemia Treatment

    N-(1-pyrenyl) maleimide has been shown to induce apoptosis in Jurkat T cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent for leukemia treatment (Huang & Wang, 2012).

  • Inhibition of Sodium- and Potassium-Activated Adenosine Triphosphatase

    It inhibits the ability of lamb kidney sodium- and potassium-activated adenosine triphosphatase to bind ouabain, with protection by the binding of ouabagenin at Cys-367 and Cys-656 sites (Kirley & Peng, 1991).

  • Inhibition of Telomerase Activity and Induction of Apoptosis

    N-(1-Pyrenyl) maleimide inhibits telomerase activity and induces apoptosis in Jurkat cells, and displays differential cytotoxicity against hematopoietic cancer cells (Huang et al., 2012).

  • Study of Tropomyosin in Muscle Cells

    Adducts of N-(1-pyrenyl)maleimide with rabbit skeletal muscle tropomyosin show excimer fluorescence, making it a useful probe for studying conformational changes and binding interactions of tropomyosin with other contractile proteins (Lin, 1982).

  • Mitochondrial Dysfunction Induction

    It induces Bak oligomerization and mitochondrial dysfunction in Jurkat cells, independent of caspase-8 activation (Huang et al., 2014).

  • Fluorescence Polarization Studies

    N-(3-pyrene)maleimide is useful for fluorescence polarization studies of high molecular weight proteins and macro-molecules with reactive sulfhydryl groups (Weltman et al., 1973).

  • Probing Microenvironmental and Dynamics Properties of Protein Binding Sites

    It is highly fluorescent upon covalent binding with protein sulfhydryl and amino groups, providing insights into protein binding sites (Benci et al., 1995).

  • Ribosomal Structure and Conformation Studies

    It offers a possible fluorescent probe for studying ribosomal structure and conformation (Lee & Heintz, 1976).

  • Monitoring Radiation-Induced Polymerization

    N-(1-pyrene)maleimide exhibits a fluorescence response correlated to monomer conversion in radiation-induced polymerization of methyl methacrylate (Frahn et al., 2001).

Safety and Hazards

N-(1-Pyrenyl)maleimide is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-(1-Pyrenyl)maleimide involves the reaction of maleic anhydride with 1-pyrenebutanol followed by dehydration and cyclization to form N-(1-Pyrenyl)maleamic acid. The maleamic acid is then treated with thionyl chloride to form N-(1-Pyrenyl)maleimide.", "Starting Materials": [ "Maleic anhydride", "1-pyrenebutanol", "Thionyl chloride" ], "Reaction": [ "Step 1: Maleic anhydride is reacted with 1-pyrenebutanol in the presence of a suitable catalyst to form N-(1-Pyrenyl)maleamic acid.", "Step 2: The maleamic acid is dehydrated using a suitable dehydrating agent to form N-(1-Pyrenyl)maleimide intermediate.", "Step 3: The intermediate is cyclized to form the final product, N-(1-Pyrenyl)maleimide.", "Step 4: The maleamic acid is treated with thionyl chloride to form N-(1-Pyrenyl)maleimide." ] }

CAS No.

42189-56-0

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

1-pyren-4-ylpyrrole-2,5-dione

InChI

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H

InChI Key

NPTUGEKDRBZJRE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O

Pictograms

Irritant

Synonyms

N-(1-pyrene)maleimide
N-(1-pyrenyl)maleimide
N-(3-pyrene)maleimide
N-pyrene-maleimide
N-pyrenemaleimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NPM interact with its target molecules?

A1: NPM primarily interacts with proteins via covalent modification of cysteine residues. [, , , , , , ] This reaction forms a stable thioether bond, attaching the pyrene moiety to the protein. [, , , ] The hydrophobic nature of the pyrene group allows NPM to target cysteine residues located in hydrophobic environments, such as protein interiors or membrane interfaces. [, , , , , ]

Q2: What are the downstream effects of NPM labeling on protein function?

A2: The impact of NPM labeling on protein function depends on the specific protein and the labeled cysteine residue. In some cases, NPM labeling has minimal effects on enzymatic activity, [, , ] while in others, it can lead to partial or complete inhibition. [, , , ] This variability highlights the importance of careful experimental design and control experiments to assess the functional consequences of NPM labeling.

Q3: What is the molecular formula and weight of NPM?

A3: The molecular formula of NPM is C20H11NO2, and its molecular weight is 301.31 g/mol.

Q4: What are the key spectroscopic characteristics of NPM?

A4: NPM exhibits characteristic pyrene fluorescence with excitation and emission maxima around 340-350 nm and 375-380 nm, respectively. [, , , ] The formation of pyrene excimers, characterized by a red-shifted emission band around 470-480 nm, can be observed at higher NPM concentrations or upon protein aggregation. [, , ]

Q5: Does NPM possess any intrinsic catalytic properties?

A5: NPM itself is not known to possess catalytic activity. Its primary function is as a fluorescent probe, exploiting its reactivity with cysteine residues and its spectroscopic properties to investigate protein structure and function.

Q6: Have computational methods been used to study NPM and its interactions?

A8: While computational studies specifically focusing on NPM are limited in the provided literature, molecular dynamics simulations and docking studies can be employed to model its interaction with proteins and predict labeling sites. [] Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between NPM structure and its reactivity towards different cysteine environments. []

Q7: How do structural modifications of the pyrene moiety influence NPM's properties?

A9: Structural modifications of the pyrene ring, such as the introduction of alkynyl groups, can influence NPM's fluorescence properties, including quantum yield and emission wavelength. [] These modifications can be exploited to develop NPM derivatives with tailored spectroscopic properties for specific applications.

Q8: What analytical techniques are commonly used to characterize NPM-labeled proteins?

A10: Several techniques are employed to analyze NPM-labeled proteins, including:* Fluorescence Spectroscopy: Measures changes in fluorescence intensity, lifetime, and anisotropy to study protein conformation, interactions, and dynamics. [, , , , , , , , , , , , ]* High-Performance Liquid Chromatography (HPLC): Separates and quantifies NPM-labeled peptides or proteins based on their hydrophobicity and size. [, , , ]* Mass Spectrometry: Identifies NPM-labeled peptides and determines the site of modification within a protein sequence. [, , ]

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